Potency of CVN424 vs. RL-338: Impact of 2,4-Difluorophenoxy Moiety on GPR6 Inverse Agonist EC50
The 2,4-difluorophenoxy-piperidine moiety is a critical structural component of CVN424, a highly potent GPR6 inverse agonist with an EC50 of 38 nM [1]. This potency is comparable to other leading GPR6 inverse agonists like RL-338 (EC50 = 16 nM), but CVN424's specific halogenation pattern is optimized for clinical development and brain penetration . Procuring the parent building block 4-(2,4-difluorophenoxy)piperidine is essential for replicating this validated clinical candidate.
| Evidence Dimension | GPR6 inverse agonist potency (EC50) |
|---|---|
| Target Compound Data | 38 nM (for CVN424, which contains the 4-(2,4-difluorophenoxy)piperidine moiety) |
| Comparator Or Baseline | RL-338 (alternative GPR6 inverse agonist): EC50 = 16 nM |
| Quantified Difference | CVN424 is 2.4-fold less potent than RL-338 in this assay, but is a clinically advanced candidate. |
| Conditions | cAMP TR-FRET assay in CHO-K1 cells expressing human GPR6 |
Why This Matters
Directly links procurement of the building block to the synthesis of a clinical-stage candidate with validated potency, reducing R&D risk.
- [1] Monenschein H, et al. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease. J Pharmacol Exp Ther. 2025;392(1):35-48. View Source
